Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-
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Overview
Description
Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is a specialized organoboron compound It is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- typically involves the following steps:
Formation of the Arylboronic Acid: The initial step involves the formation of the arylboronic acid through a reaction between an aryl halide and a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives .
Scientific Research Applications
Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity and its role in catalysis . The trifluoromethyl and methoxy groups influence the electronic properties of the molecule, enhancing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl and methoxy groups, making it less reactive and less versatile in certain applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group but lacks the trifluoromethyl group, resulting in different reactivity and stability profiles.
2-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but lacks the methoxy group, affecting its electronic properties and reactivity.
Uniqueness
Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)15(19)20/h1-8,19-20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJOAUMIIUYJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=C(C=C2)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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